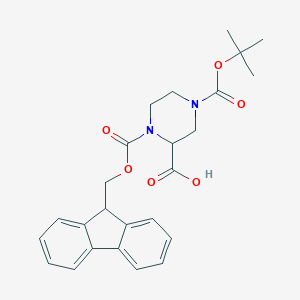

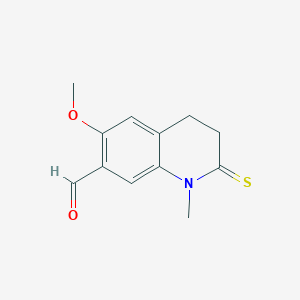

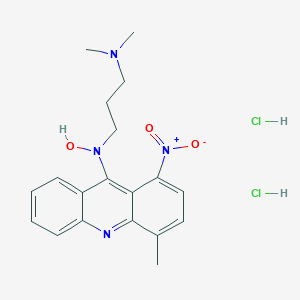

![molecular formula C9H7BrN2S B060479 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole CAS No. 163798-92-3](/img/structure/B60479.png)

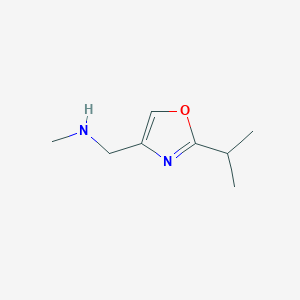

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

Übersicht

Beschreibung

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a 1,2,3-thiadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with nitriles or carboxylic acids under acidic or basic conditions.

Bromomethylation: The phenyl ring is bromomethylated using bromomethylating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, though care must be taken to avoid over-oxidation.

Major Products:

Substitution Products: Depending on the nucleophile, products can range from azides to thioethers and amines.

Oxidation Products: These can include sulfoxides or sulfones, depending on the extent of oxidation.

Chemistry:

Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.

Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to its structural features.

Enzyme Inhibitors: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

Industry:

Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Agriculture: Explored for use in agrochemicals due to its potential biological activity.

Wirkmechanismus

The mechanism by which 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole exerts its effects is largely dependent on its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thiadiazole ring can interact with metal ions or other molecular targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 4-[4-(Chloromethyl)Phenyl]-1,2,3-Thiadiazole

- 4-[4-(Methyl)Phenyl]-1,2,3-Thiadiazole

- 4-[4-(Hydroxymethyl)Phenyl]-1,2,3-Thiadiazole

Comparison:

- Reactivity: The bromomethyl group in 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is more reactive towards nucleophiles compared to the chloromethyl group, making it more versatile in synthetic applications.

- Biological Activity: The presence of the bromine atom can enhance the compound’s lipophilicity and membrane permeability, potentially increasing its biological activity compared to its analogs.

Eigenschaften

IUPAC Name |

4-[4-(bromomethyl)phenyl]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHQOPZIGDRUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380092 | |

| Record name | 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163798-92-3 | |

| Record name | 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163798-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.